molecular formula C8H6ClNO3 B13564629 3-Carbamoylphenyl chloroformate

3-Carbamoylphenyl chloroformate

Cat. No.: B13564629
M. Wt: 199.59 g/mol
InChI Key: CGTSRPFTHKUSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbamoylphenyl chloroformate is an organic compound that belongs to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to a phenyl ring. This compound is used in various chemical reactions and has applications in different scientific fields due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoylphenyl chloroformate typically involves the reaction of phenyl chloroformate with an amine. One common method is the oxycarbonylation of phenyl chloroformate, followed by carbamoylation with isocyanates. This process can be carried out under mild conditions, often in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoylphenyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Used in the formation of carbamates.

    Alcohols: Used in esterification reactions.

    Carboxylic Acids: Used in the formation of mixed anhydrides.

    Bases (e.g., TEA): Used to neutralize hydrochloric acid formed during reactions.

Major Products:

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Mechanism of Action

The mechanism of action of 3-carbamoylphenyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of carbamates and carbonate esters . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Uniqueness: 3-Carbamoylphenyl chloroformate is unique due to its specific reactivity with nucleophiles and its applications in various fields. Its ability to form stable carbamates and carbonate esters makes it valuable in organic synthesis and industrial applications.

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

(3-carbamoylphenyl) carbonochloridate

InChI

InChI=1S/C8H6ClNO3/c9-8(12)13-6-3-1-2-5(4-6)7(10)11/h1-4H,(H2,10,11)

InChI Key

CGTSRPFTHKUSKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)Cl)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.